![molecular formula C13H18BrClN2OSi B8613233 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8613233.png)
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and a trimethylsilyl group, which contribute to its unique chemical properties. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzimidazole, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 6 positions, respectively.
Trimethylsilylation: The intermediate product is then reacted with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group.
Etherification: Finally, the compound is subjected to etherification with 2-(trimethylsilyl)ethanol to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Uniqueness
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of both bromine and chlorine atoms, along with the trimethylsilyl group, allows for versatile chemical modifications and interactions with biological targets.
属性
分子式 |
C13H18BrClN2OSi |
|---|---|
分子量 |
361.73 g/mol |
IUPAC 名称 |
2-[(4-bromo-6-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrClN2OSi/c1-19(2,3)5-4-18-9-17-8-16-13-11(14)6-10(15)7-12(13)17/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
GIHQVKOYUKZERO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=NC2=C1C=C(C=C2Br)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
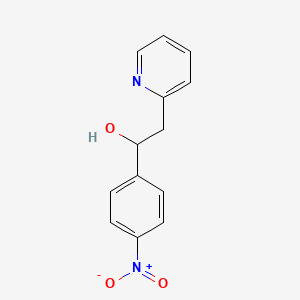
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)
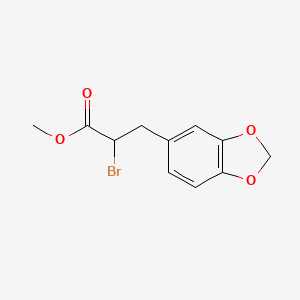
![7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8613187.png)
![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine](/img/structure/B8613196.png)
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide](/img/structure/B8613204.png)
![4-(Dimethylamino)-3-[3-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8613209.png)
![N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide](/img/structure/B8613210.png)
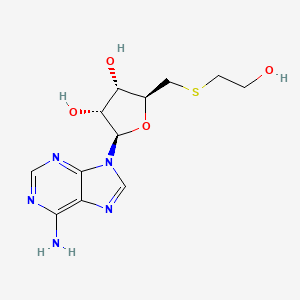
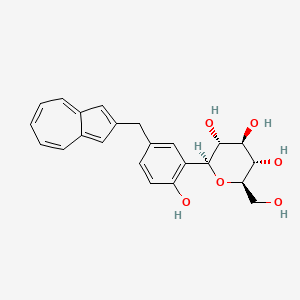
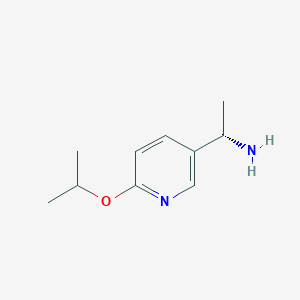
![1-(1-(3-bromophenyl)-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B8613240.png)

